p-Terphenyl, 4-chloro- p-Terphenyl, 4-chloro-
Brand Name: Vulcanchem
CAS No.: 1762-83-0
VCID: VC7856898
InChI: InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C18H13Cl
Molecular Weight: 264.7 g/mol

p-Terphenyl, 4-chloro-

CAS No.: 1762-83-0

Cat. No.: VC7856898

Molecular Formula: C18H13Cl

Molecular Weight: 264.7 g/mol

* For research use only. Not for human or veterinary use.

p-Terphenyl, 4-chloro- - 1762-83-0

Specification

CAS No. 1762-83-0
Molecular Formula C18H13Cl
Molecular Weight 264.7 g/mol
IUPAC Name 1-chloro-4-(4-phenylphenyl)benzene
Standard InChI InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Standard InChI Key JQRLWSKBKUFWID-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

p-Terphenyl, 4-chloro- possesses the molecular formula C₁₈H₁₃Cl and a molecular weight of 264.7 g/mol . Its IUPAC name, 1-chloro-4-(4-phenylphenyl)benzene, reflects the substitution pattern: a chlorine atom at the 4-position of the terminal benzene ring, which is connected to a central benzene ring via a para-linked phenyl group . The InChIKey JQRLWSKBKUFWID-UHFFFAOYSA-N uniquely identifies its stereochemical features .

The compound’s planar terphenyl backbone enables π-π stacking interactions, while the chlorine substituent introduces steric and electronic effects that influence reactivity. X-ray crystallography of related terphenyl derivatives reveals torsional angles between the central and terminal rings. For instance, in a Schiff base analog, the acenaphthylene fragment and terminal phenyl rings exhibited torsional angles of 72.2°, 43.2°, and 41.2° relative to the central ring . Such conformational flexibility impacts packing in crystalline phases and solubility in organic solvents.

Crystallographic Data

Crystallographic studies of structurally similar compounds provide insights into the supramolecular arrangements of p-terphenyl derivatives. For example, a Schiff base derived from 5′-chloro-1,1′:3′,1′′-terphenyl-4′-amine forms centrosymmetric dimers via π-π stacking between acenaphthylene fragments, with an interplanar distance of 3.365 Å . Weak intramolecular interactions, such as C–H⋯π and C–H⋯N bonds, stabilize the molecular conformation (Table 1) .

Table 1: Key Interatomic Distances and Angles in a Terphenyl-Based Schiff Base

Interaction TypeDistance (Å)Angle (°)
C20–H20⋯N22.76156
C2–H2⋯π(C13=C14)2.76–2.80145
C24–H24⋯N22.65162

Synthesis and Manufacturing

Condensation Reactions

p-Terphenyl, 4-chloro- is synthesized via condensation reactions. A representative method involves refluxing acenaphthenequinone with 5′-chloro-1,1′:3′,1′′-terphenyl-4′-amine in methanol and formic acid, yielding a Schiff base derivative with 83% efficiency . Recrystallization from dichloromethane/cyclohexane (8:1 v/v) produces high-purity crystals suitable for X-ray analysis .

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings are employed to construct unsymmetrical terphenyl frameworks. For instance, β-arylethenesulfonyl fluorides react with α-cyano-β-methylenones to assemble 1,3,5-triarylbenzenes, including chloro- and methoxy-substituted variants . These methods achieve moderate yields (42–52%) and tolerate diverse functional groups, enabling the synthesis of complex terphenyl architectures .

Physicochemical Properties

Solubility and Stability

p-Terphenyl, 4-chloro- is lipophilic, with solubility in dichloromethane, chloroform, and toluene. Its stability under ambient conditions is attributed to the absence of labile functional groups. Thermogravimetric analysis of analogous compounds indicates decomposition temperatures exceeding 200°C, suggesting utility in high-temperature applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.74 (s, 3H), 7.72–7.61 (m, 6H), and 7.51–7.35 (m, 4H) correspond to aromatic protons .

  • ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 142.5, 129.0, and 127.5 ppm confirm the terphenyl backbone .

Mass Spectrometry (MS):

  • EI-MS: A molecular ion peak at m/z 264.070578 (calculated for C₁₈H₁₃Cl) validates the molecular formula .

Infrared (IR) Spectroscopy:

  • Absorptions at 1603 cm⁻¹ (C=C stretching) and 1092 cm⁻¹ (C–Cl bending) are characteristic .

Applications and Biological Relevance

Coordination Chemistry

Schiff base derivatives of p-terphenyl, 4-chloro- serve as ligands in metal complexes. The nitrogen and oxygen donor atoms in these compounds coordinate to transition metals, forming complexes with potential catalytic and antimicrobial properties .

Pharmaceutical Intermediates

The chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This reactivity is exploited in synthesizing bioactive molecules, including antitumor and anti-inflammatory agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator